Lurasidone Impurity 22

CAS No.:

Cat. No.: VC18545157

Molecular Formula: C32H38N6O4S2

Molecular Weight: 634.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C32H38N6O4S2 |

|---|---|

| Molecular Weight | 634.8 g/mol |

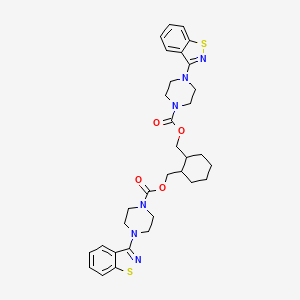

| IUPAC Name | [2-[[4-(1,2-benzothiazol-3-yl)piperazine-1-carbonyl]oxymethyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C32H38N6O4S2/c39-31(37-17-13-35(14-18-37)29-25-9-3-5-11-27(25)43-33-29)41-21-23-7-1-2-8-24(23)22-42-32(40)38-19-15-36(16-20-38)30-26-10-4-6-12-28(26)44-34-30/h3-6,9-12,23-24H,1-2,7-8,13-22H2 |

| Standard InChI Key | BAGKUUMMYLYQEV-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(C(C1)COC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43)COC(=O)N5CCN(CC5)C6=NSC7=CC=CC=C76 |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Features

Lurasidone Impurity 22 is a dimeric derivative of Lurasidone, formed through the bis-carboxylation of (1R,2R)-cyclohexane-1,2-diyl-dimethanol with two equivalents of 4-(benzo[d]isothiazol-3-yl)piperazine-1-carbonyl chloride . The molecule retains the stereochemical configuration of the parent drug, with the (1R,2R)-cyclohexane backbone serving as a central scaffold . The benzoisothiazole and piperazine moieties are critical pharmacophoric elements shared with Lurasidone, suggesting that the impurity could exhibit residual biological activity if present in significant quantities .

Physicochemical Properties

Key physicochemical properties include:

-

Solubility: Freely soluble in methanol; sparingly soluble in water .

-

Storage: Requires refrigeration (2–8°C) to prevent degradation .

The impurity’s low aqueous solubility aligns with its lipophilic structure, which features multiple aromatic and aliphatic rings. This property complicates its removal during downstream purification processes, necessitating advanced chromatographic techniques .

Synthetic Pathways and Formation Mechanisms

Origin in Lurasidone Synthesis

Lurasidone is synthesized through a multi-step process involving mesylation, nucleophilic substitution, and imide formation . Impurity 22 forms during the mesylation of (1R,2R)-cyclohexane-1,2-diyl-dimethanol (Intermediate 1) when excess mesyl chloride reacts with both hydroxyl groups, yielding a bis-mesylate intermediate . Subsequent coupling with 4-(benzo[d]isothiazol-3-yl)piperazine under basic conditions leads to the unintended formation of the dimeric impurity (Fig. 1) .

Analytical Characterization and Detection Methods

Chromatographic Profiling

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is the primary method for quantifying Lurasidone Impurity 22 . Regulatory submissions for Lurasidone Hydrochloride specify that impurities must be controlled below 0.15% per ICH Q3A guidelines, necessitating detection limits <0.05% .

Spectroscopic Identification

-

Mass Spectrometry (MS): Electrospray ionization (ESI+) reveals a molecular ion peak at m/z 635.3 [M+H]⁺, consistent with the molecular formula C₃₂H₃₈N₆O₄S₂ .

-

Nuclear Magnetic Resonance (NMR):

Significance in Pharmaceutical Quality Assurance

The control of Lurasidone Impurity 22 exemplifies the broader challenges in antipsychotic drug manufacturing, where complex syntheses yield structurally analogous impurities. Advanced process analytical technologies (PAT) and quality-by-design (QbD) frameworks are increasingly employed to predict and mitigate impurity formation during early-stage development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume